Methyl 4-(1-Piperazinyl)nicotinate
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Overview
Description
Methyl 4-(1-Piperazinyl)nicotinate is a chemical compound with the molecular formula C11H15N3O2. It is a derivative of nicotinic acid and piperazine, combining the structural features of both. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1-Piperazinyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloronicotinic acid with piperazine in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalyst (e.g., HCl or NaOH)
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-Piperazinyl)nicotinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield piperazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include various substituted piperazine and nicotinate derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
Methyl 4-(1-Piperazinyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(1-Piperazinyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with various biological targets, modulating their activity. The nicotinate part of the molecule may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a vasodilator.
Piperazine derivatives: A broad class of compounds with diverse pharmacological activities, including antihistamines and antipsychotics.
Uniqueness
Methyl 4-(1-Piperazinyl)nicotinate is unique due to its combined structural features of nicotinic acid and piperazine, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 4-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-8-13-3-2-10(9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
ZSLBPXFDLGXROG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)N2CCNCC2 |
Origin of Product |
United States |
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